N-Cbz-L-alanine Benzylamide

Catalog No.
S15388938
CAS No.
M.F
C18H20N2O3
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cbz-L-alanine Benzylamide

Product Name

N-Cbz-L-alanine Benzylamide

IUPAC Name

benzyl N-[1-(benzylamino)-1-oxopropan-2-yl]carbamate

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H20N2O3/c1-14(17(21)19-12-15-8-4-2-5-9-15)20-18(22)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22)

InChI Key

WYFYJIYTOARNTF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

N-Cbz-L-alanine benzylamide is a derivative of L-alanine, an amino acid essential for protein synthesis. The compound features a benzyloxycarbonyl (Cbz) protecting group on the amino group and a benzylamide moiety, which enhances its stability and solubility in organic solvents. This compound is notable for its role in peptide synthesis and as a building block in medicinal chemistry due to its structural properties.

, primarily due to the presence of the amide bond and the Cbz protecting group. Key reactions include:

  • Deprotection: The Cbz group can be removed under mild acidic conditions, regenerating the free amino group for further reactions.
  • Coupling Reactions: It can undergo coupling with other amino acids or peptide fragments to form larger peptides, often facilitated by coupling agents such as dicyclohexylcarbodiimide.
  • Alkylation: The amine can be alkylated to introduce various substituents, enhancing the compound's biological activity.

N-Cbz-L-alanine benzylamide exhibits several biological activities, primarily attributed to its structural features:

  • Antimicrobial Properties: Some derivatives of N-Cbz-L-alanine have shown activity against various bacterial strains.
  • Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in drug design.
  • Neuroprotective Effects: Research indicates potential neuroprotective properties, suggesting applications in neurodegenerative diseases.

The synthesis of N-Cbz-L-alanine benzylamide typically involves several steps:

  • Protection of L-Alanine: L-alanine is first protected using benzyloxycarbonyl chloride to form N-Cbz-L-alanine.
  • Formation of Benzylamide: N-Cbz-L-alanine is then reacted with benzylamine under suitable conditions to yield N-Cbz-L-alanine benzylamide.
  • Purification: The final product is purified through recrystallization or chromatography.

A detailed method is outlined in a patent that describes the use of dicyclohexylcarbodiimide in the coupling process, emphasizing conditions that favor high yields and purity .

N-Cbz-L-alanine benzylamide has several applications:

  • Peptide Synthesis: It serves as a key intermediate in the synthesis of peptides and peptidomimetics.
  • Drug Development: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Research Tool: Used in biochemical studies to understand enzyme mechanisms and interactions.

Interaction studies involving N-Cbz-L-alanine benzylamide focus on its binding affinity with various biological targets:

  • Protein Binding: Investigations into how this compound interacts with proteins can reveal insights into its mechanism of action.
  • Receptor Studies: Binding studies with specific receptors help elucidate its potential therapeutic effects and side effects.

These studies contribute to understanding how modifications to the structure influence biological activity.

Several compounds share structural similarities with N-Cbz-L-alanine benzylamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-Boc-L-alanineContains a tert-butyloxycarbonyl groupMore stable under basic conditions
N-Acetyl-L-alanineAcetyl group instead of CbzTypically used in simpler peptide syntheses
N-Benzyloxycarbonyl-L-glycineGlycine backbone with benzyloxycarbonylSmaller size may lead to different reactivity

N-Cbz-L-alanine benzylamide is unique due to its combination of a bulky Cbz protecting group and a benzylamide moiety, which enhances lipophilicity and potentially alters pharmacokinetic properties compared to other derivatives.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

312.14739250 g/mol

Monoisotopic Mass

312.14739250 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-11-2024

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